

Spectroscopic Characterization of Boc-Tyr(Me)-OMe: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Boc-Tyr(Me)-OMe
CAS No.:	94790-24-6
Cat. No.:	B1338693

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N- α -Boc-O-methyl-L-tyrosine methyl ester (**Boc-Tyr(Me)-OMe**), a crucial building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as they apply to **Boc-Tyr(Me)-OMe**, offering not just data, but also insights into the experimental choices and interpretation of the results.

Introduction: The Significance of Boc-Tyr(Me)-OMe in Synthetic Chemistry

Boc-Tyr(Me)-OMe, with the systematic IUPAC name methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid tyrosine. The strategic protection of the α -amino group with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid as a methyl ester render it a versatile tool in solid-phase and solution-phase peptide synthesis.[1] The additional methylation of the phenolic hydroxyl group enhances its stability and modulates its electronic properties, making it a valuable component in the design of novel peptides and peptidomimetics with specific biological activities. Accurate

spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **Boc-Tyr(Me)-OMe**, both ^1H (proton) and ^{13}C (carbon-13) NMR provide a wealth of information about its molecular framework. The data presented here is based on analysis of the closely related analogue, Boc-Tyr-OMe, and predicted shifts for the O-methyl group.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of **Boc-Tyr(Me)-OMe** reveals distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) provide detailed information about the electronic environment and connectivity of the protons.

Table 1: ^1H NMR Spectroscopic Data for **Boc-Tyr(Me)-OMe** (Predicted based on Boc-Tyr-OMe data in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.05	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to CH_2)
~6.85	d, $J \approx 8.5$ Hz	2H	Ar-H (ortho to OMe)
~5.00	d, $J \approx 7.9$ Hz	1H	NH
~4.55	m	1H	α -CH
3.79	s	3H	Ar-OCH ₃
3.71	s	3H	COOCH ₃
~3.00	m	2H	β -CH ₂
1.42	s	9H	Boc (CH ₃) ₃

Data is predicted based on the reported spectrum of Boc-Tyr-OMe.[2]

Expertise & Experience: The choice of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl_3) is a common choice for compounds like **Boc-Tyr(Me)-OMe** due to its excellent solubilizing properties for protected amino acids. The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the electron-donating methoxy group is a key indicator of the substitution pattern. The singlet at 3.79 ppm is the key differentiator from its phenolic precursor, Boc-Tyr-OMe, and confirms the successful methylation of the hydroxyl group. The broad signal around 5.00 ppm is characteristic of the amide proton, and its coupling to the α -proton can be confirmed by decoupling experiments.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ^{13}C NMR Spectroscopic Data for **Boc-Tyr(Me)-OMe** (Predicted based on Boc-Tyr-OMe data in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~172.5	C=O (ester)
~158.5	Ar-C-OMe
~155.2	C=O (Boc)
~130.2	Ar-CH (ortho to CH ₂)
~128.5	Ar-C (ipso to CH ₂)
~114.0	Ar-CH (ortho to OMe)
~80.0	C(CH ₃) ₃ (Boc)
~55.3	Ar-OCH ₃
~54.5	α -CH
~52.2	COOCH ₃
~37.5	β -CH ₂
~28.3	C(CH ₃) ₃ (Boc)

Data is predicted based on the reported spectrum of Boc-Tyr-OMe.[2]

Trustworthiness: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbonyl carbons of the ester and the Boc group are found at the downfield end of the spectrum, as expected. The presence of the signal at approximately 55.3 ppm for the aromatic methoxy carbon, in conjunction with the absence of a phenolic carbon signal, provides conclusive evidence of the O-methylation.

Molecular Structure and Key NMR Correlations

Caption: Molecular structure of **Boc-Tyr(Me)-OMe**.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrational modes of different bonds.

Table 3: IR Spectroscopic Data for **Boc-Tyr(Me)-OMe** (Predicted based on Boc-Tyr-OMe data)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, sharp	N-H stretch (amide)
~2980-2850	Medium	C-H stretch (aliphatic)
~1745	Strong	C=O stretch (ester)
~1710	Strong	C=O stretch (Boc)
~1610, ~1510	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester and ether)
~1160	Strong	C-O stretch (Boc)

Data is predicted based on the available spectra of Boc-Tyr-OMe.[\[3\]](#)[\[4\]](#)

Authoritative Grounding & Comprehensive References: The IR spectrum of **Boc-Tyr(Me)-OMe** is characterized by two strong carbonyl absorption bands corresponding to the ester and the Boc protecting group. The absence of a broad O-H stretching band, which would typically appear around 3300 cm⁻¹ for the phenolic hydroxyl group in Boc-Tyr-OMe, is a key confirmation of successful O-methylation. The sharp N-H stretch of the amide is also a prominent feature.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

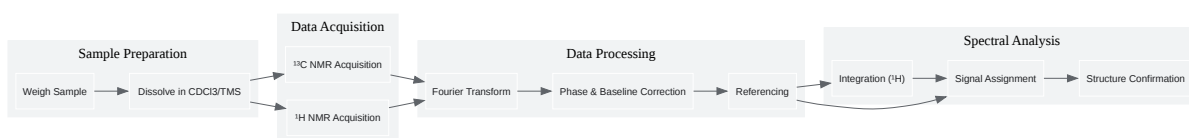
NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Boc-Tyr(Me)-OMe** directly into a clean, dry NMR tube.

- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert several times to ensure complete dissolution.
- ^1H NMR Acquisition:
 - Place the sample in the NMR spectrometer.
 - Tune and shim the probe to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be:
 - Pulse width: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16
 - Process the free induction decay (FID) with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals and determine the multiplicities.
- ^{13}C NMR Acquisition:
 - Use the same sample as for the ^1H NMR.
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters on a 100 MHz spectrometer would be:
 - Pulse width: 30 degrees

- Acquisition time: 1-2 seconds
- Relaxation delay: 2 seconds
- Number of scans: 1024 or more, depending on sample concentration.
- Process the FID with an exponential window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Experimental Workflow: NMR Analysis



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Caption: Workflow for NMR spectroscopic analysis.

IR Sample Preparation and Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.

- IR Acquisition:
 - Place a small amount of **Boc-Tyr(Me)-OMe** powder onto the ATR crystal.
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
 - Clean the ATR crystal thoroughly after analysis.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the characterization of **Boc-Tyr(Me)-OMe**. A thorough analysis of the ^1H NMR, ^{13}C NMR, and IR spectra allows for the unambiguous confirmation of its structure and assessment of its purity. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental for the successful application of this important synthetic building block in research and development.

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